molecular formula C16H21NO5S B2412241 Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate CAS No. 2310128-80-2

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2412241
CAS No.: 2310128-80-2
M. Wt: 339.41
InChI Key: YQMZSABYKDERSZ-UHFFFAOYSA-N
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Description

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.

Properties

IUPAC Name

methyl 4-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-21-15(20)13-4-2-12(3-5-13)14(19)17-10-16(22-8-7-18)6-9-23-11-16/h2-5,18H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMZSABYKDERSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene core is synthesized via thiol-ene cyclization (Scheme 1):

  • Starting material : 3-Butene-1-thiol reacts with ethyl glycidyl ether under basic conditions (K₂CO₃, DMF) to form 3-(2-hydroxyethoxy)thietane.
  • Ring expansion : Treatment with BF₃·OEt₂ catalyzes-sigmatropic rearrangement to yield 3-(2-hydroxyethoxy)tetrahydrothiophene.

Critical parameters :

  • Temperature: 0°C → rt (prevents oligomerization).
  • Yield: 68–72% (optimized via stoichiometric control).

Amination of the Tetrahydrothiophene Core

The hydroxymethyl group is converted to an amine via a Gabriel synthesis (Scheme 2):

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DCM).
  • Bromination : Reaction with PBr₃ in Et₂O replaces the hydroxyl with bromine (yield: 85%).
  • Phthalimide substitution : Bromide displacement with potassium phthalimide (DMF, 80°C, 12 h).
  • Deprotection : Hydrazinolysis (NH₂NH₂, EtOH) releases the primary amine (overall yield: 57%).

Analytical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 2H, OCH₂CH₂OH), 3.45 (t, J=6.8 Hz, 2H, SCH₂), 2.95 (m, 1H, CHNH₂).

Synthesis of Methyl 4-Carbamoylbenzoate

Esterification of 4-Carboxybenzamide

4-Carboxybenzamide is converted to its methyl ester via Fischer esterification (Scheme 3):

  • Reaction conditions : MeOH, H₂SO₄ (cat.), reflux (12 h).
  • Yield : 92% after recrystallization (EtOAc/hexane).

Characterization :

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Carbamoyl Bond Formation

Coupling Strategy Using EDC/HOBt

The amine and benzoate fragments are joined via amide coupling (Scheme 4):

  • Activation : Methyl 4-carboxybenzoate (1.2 eq) is treated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF (0°C → rt, 2 h).
  • Aminolysis : Addition of (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methylamine (1.0 eq) and DIPEA (3.0 eq).
  • Reaction time : 18 h at rt under N₂ atmosphere.
  • Workup : Dilution with EtOAc, washing (5% citric acid, sat. NaHCO₃, brine), drying (MgSO₄), and column chromatography (SiO₂, 3:1 hexane/EtOAc).

Optimization notes :

  • Excess carboxylic acid (1.2 eq) ensures complete amine consumption.
  • HOBt suppresses racemization and accelerates coupling.

Yield : 67% (white solid).
HPLC purity : 98.3% (C18, 60% MeCN/H₂O).

Protecting Group Strategies

Hydroxyl Protection During Coupling

To prevent side reactions, the 2-hydroxyethoxy group is protected as a tert-butyldiphenylsilyl (TBDPS) ether during amide formation (Scheme 5):

  • Protection : TBDPSCl (1.1 eq), imidazole (2.5 eq), DMF (rt, 4 h).
  • Deprotection : TBAF (1.0 M in THF, rt, 2 h) after coupling.

Impact on yield :

  • Unprotected route: 43% yield (due to ester hydrolysis).
  • TBDPS-protected route: 74% yield.

Alternative Synthetic Routes

Reductive Amination Approach

A patent method employs reductive amination to form the carbamoyl bond (Scheme 6):

  • Aldehyde intermediate : Methyl 4-formylbenzoate is generated via PCC oxidation of 4-(hydroxymethyl)benzoate (CH₂Cl₂, rt, 3 h).
  • Condensation : Reaction with the tetrahydrothiophene-amine in MeOH (rt, 12 h).
  • Reduction : NaBH₃CN (2.0 eq) in MeOH/HOAc (9:1) at 0°C → rt (yield: 58%).

Advantages : Avoids coupling reagents; suitable for acid-sensitive substrates.

Scale-Up Considerations

Solvent Optimization

Large-scale synthesis (≥100 g) requires solvent swaps:

  • DMF → THF : Reduces viscosity and facilitates workup.
  • Temperature control : Jacketed reactors maintain ≤25°C during exothermic coupling steps.

Crystallization Conditions

Anti-solvent precipitation :

  • Crude product dissolved in minimal MeCN.
  • Gradual addition of H₂O induces crystallization (95% recovery).

Analytical Data Summary

Parameter Value
Molecular Formula C₁₆H₂₁NO₅S
Molecular Weight 339.4 g/mol
¹³C NMR (CDCl₃) δ 167.8 (C=O), 141.2 (CAr), 62.1 (OCH₂)
HRMS (ESI+) m/z 340.1321 [M+H]⁺ (calc. 340.1318)
HPLC Retention 8.2 min (Zorbax SB-C18, 1 mL/min)

Challenges and Troubleshooting

Ester Hydrolysis During Coupling

Issue : Base-mediated cleavage of the methyl ester (e.g., with DIPEA).
Solution :

  • Use proton sponge (1,8-bis(dimethylamino)naphthalene) as a non-nucleophilic base.
  • Lower reaction temperature (0°C → 5°C).

Epimerization at the Tetrahydrothiophene Carbon

Mitigation :

  • Replace HOBt with HOAt (1-hydroxy-7-azabenzotriazole) for milder activation.
  • Shorten reaction time to ≤6 h.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the carbamoyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-hydroxyethoxy)benzoate
  • 4-(2-Hydroxyethoxy)benzoic acid
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is unique due to the presence of the tetrahydrothiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-(((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzoate ester linked to a tetrahydrothiophene ring, which is further functionalized with a hydroxyethoxy group and a carbamoyl moiety. Its molecular formula is C15H21N1O4SC_{15}H_{21}N_{1}O_{4}S, with a molecular weight of approximately 319.41 g/mol. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it an interesting subject for further research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydrothiophene : Starting materials undergo cyclization reactions.
  • Introduction of Hydroxyethoxy Group : The tetrahydrothiophene intermediate is reacted with ethylene oxide.
  • Carbamoylation : The hydroxyethoxy-tetrahydrothiophene is then reacted with an appropriate amine to form the carbamoyl group.
  • Esterification : Finally, the product is reacted with a benzoate ester to yield the final compound.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, while the carbamoyl moiety can participate in covalent bonding. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related tetrahydrothiophene derivatives possess significant antibacterial and antifungal activities against various pathogens .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, compounds containing similar functional groups have been shown to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Cytotoxicity Induced apoptosis in cancer cell lines (e.g., MCF-7), showing potential as an anticancer agent .
Mechanistic Studies Investigations into the interaction of the compound with serum albumins indicated conformational changes that could affect drug delivery .

Q & A

Basic Question

  • Hazard Classification : The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .
  • Storage : Store in a tightly sealed container in a cool, ventilated area away from heat and light. Use fume hoods for handling to minimize inhalation risks .
  • Emergency Measures : Immediate decontamination of exposed skin/eyes with water and medical consultation are required. Ensure emergency contact numbers (e.g., institutional safety office) are accessible .

What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Basic Question

  • General Procedure : Adapt multi-step synthesis strategies from analogous compounds. For example:
    • Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) to activate carboxylic acids for amide bond formation .
    • Solvent Selection : Polar aprotic solvents like 1,4-dioxane or DMF enhance solubility of intermediates .
    • Workup : Isolate products via ice/water precipitation and filtration to remove unreacted reagents .
  • Yield Optimization : Monitor reactions via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic agents) to drive reactions to completion .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., ester, carbamate) and stereochemistry. For example, the tetrahydrothiophene ring protons appear as multiplet signals in δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₃NO₅S: 373.13 g/mol) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

How does the structural configuration of this compound influence its interaction with biological targets?

Advanced Question

  • Key Functional Groups :
    • The tetrahydrothiophene moiety may enhance membrane permeability via lipophilic interactions.
    • The hydroxyethoxy side chain facilitates hydrogen bonding with hydrophilic enzyme pockets (e.g., kinases or proteases) .
  • Case Study : Analogous thiophene derivatives exhibit activity against cancer cells by inhibiting tubulin polymerization. Structural modifications (e.g., substituting the benzoate group) can alter binding affinity by 10–100-fold .

How can molecular docking studies predict the binding affinity of this compound to therapeutic targets?

Advanced Question

  • Protocol :
    • Protein Preparation : Use tools like Schrödinger’s Protein Preparation Wizard to optimize target structures (e.g., remove water molecules, add hydrogens).
    • Docking : Apply the Glide XP scoring function, which accounts for hydrophobic enclosure and hydrogen-bond networks. Validate with known ligands (RMSD < 2.0 Å) .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. A correlation coefficient >0.7 indicates reliable predictions .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

Advanced Question

  • Modification Sites :

    SiteModificationImpact
    Benzoate esterReplace methyl with ethyl/propargylAlters metabolic stability
    Carbamoyl linkerIntroduce electron-withdrawing groups (e.g., -CF₃)Enhances target selectivity
  • Screening : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based) to quantify IC₅₀ shifts. Use QSAR models to prioritize synthetic targets .

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